Cycloheptylmethanamine Hydrochloride
Overview
Description
Cycloheptylmethanamine Hydrochloride is a chemical compound with the molecular formula C8H18ClN. It is a hydrochloride salt of cycloheptylmethanamine, characterized by a cycloheptyl group attached to a methanamine moiety. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptylmethanamine Hydrochloride can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with ammonia or an amine under reductive amination conditions. The resulting cycloheptylmethanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Cycloheptylmethanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
Cycloheptylmethanamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclic compounds and amine derivatives.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Cycloheptylmethanamine Hydrochloride involves its interaction with specific molecular targets. As an amine, it can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Cycloheptanemethanamine
- Cycloheptylamine
- Cycloheptanol
Comparison: Cycloheptylmethanamine Hydrochloride is unique due to its specific structure and properties. Compared to Cycloheptanemethanamine, it has an additional hydrochloride group, which can influence its solubility and reactivity. Cycloheptylamine and Cycloheptanol, while similar in their cycloheptyl group, differ in their functional groups, leading to distinct chemical behaviors and applications.
Biological Activity
Cycloheptylmethanamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its cycloheptyl group attached to a methanamine moiety. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may function as an inhibitor of specific enzymes and receptors, thereby modulating biochemical pathways related to cell signaling and metabolism. These interactions are crucial for understanding its therapeutic potential, particularly in neurodegenerative diseases and other conditions influenced by neurotransmitter systems.
Biological Activities
Research on this compound has indicated several key biological activities:
- Enzyme Inhibition : It has shown potential in inhibiting enzymes such as glycogen synthase kinase 3 (GSK-3), which is implicated in neurodegenerative disorders like Alzheimer's disease.
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially affecting mood and cognition.
- Antimicrobial Properties : Some studies have suggested that similar compounds exhibit antimicrobial effects, though specific data on this compound is limited.
Case Studies and Experimental Data
Several case studies have provided insights into the biological activity of this compound:
- In Vivo Studies : Animal models have been used to assess the efficacy of the compound in treating conditions related to GSK-3 inhibition. Results indicated significant improvements in behavioral outcomes associated with cognitive function .
- In Vitro Studies : Laboratory experiments demonstrated that this compound could effectively inhibit GSK-3 activity, leading to downstream effects on cell survival and proliferation.
Data Table: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Enzyme Inhibition | Inhibits GSK-3, influencing neurodegenerative pathways | |
Neurotransmitter Modulation | Potential effects on mood and cognition | |
Antimicrobial Properties | Limited data; similar compounds show promise |
Properties
IUPAC Name |
cycloheptylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c9-7-8-5-3-1-2-4-6-8;/h8H,1-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVAYDRMRLWYQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.